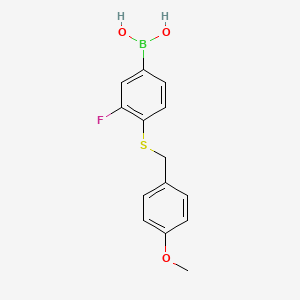

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

Vue d'ensemble

Description

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is an organoboron compound with the molecular formula C14H14BFO3S It is characterized by the presence of a boronic acid group, a fluorine atom, and a methoxybenzylthio group attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid typically involves the following steps:

Formation of the Boronic Acid Group:

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Attachment of the Methoxybenzylthio Group: The methoxybenzylthio group can be attached through a nucleophilic substitution reaction, where a thiol reacts with a methoxybenzyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzylthio group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as thiols or amines can react with the methoxybenzylthio group in the presence of a base.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Borane derivatives.

Substitution: Thiol or amine-substituted products.

Applications De Recherche Scientifique

Drug Delivery Systems

Glucose-Responsive Insulin Delivery:

One of the most promising applications of 3-fluoro-4-(4-methoxybenzylthio)phenylboronic acid is in the development of glucose-responsive insulin delivery systems. Research indicates that when this compound is conjugated with chitosan nanoparticles, it can facilitate controlled insulin release that is dependent on glucose concentration. For instance, studies have shown that insulin-loaded nanoparticles modified with this boronic acid derivative achieved an encapsulation efficiency of 85.9% and a loading capacity of 14.7% .

| Polymer | PBA Derivative | Drug/Conjugate | Formulation | Application | Result |

|---|---|---|---|---|---|

| Chitosan | This compound | Insulin | Nanoparticles | Diabetes Type-1 | Enhanced glucose sensitivity |

Cancer Therapeutics

Targeting Cancer Cells:

this compound has shown potential as an inhibitor in cancer cell proliferation and migration. Studies indicate that phenylboronic acids can inhibit the migration of prostate cancer cells by targeting specific GTP-binding proteins involved in cell motility . The compound's ability to disrupt these pathways makes it a candidate for further investigation in cancer therapy.

Case Study 1: Chitosan Nanoparticles Conjugation

A study evaluated the efficacy of chitosan nanoparticles conjugated with this compound for drug delivery in bladder cancer treatment. The results demonstrated enhanced mucoadhesive properties and prolonged drug residence time in the bladder, suggesting its potential as a targeted delivery system .

Case Study 2: Insulin Release Mechanism

Another significant study focused on the synthesis of glucose-responsive insulin delivery systems using this boronic acid derivative. The results indicated a notable increase in insulin release at elevated glucose levels, showcasing its utility in managing diabetes through smart drug delivery systems .

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid involves its ability to form reversible covalent bonds with nucleophiles. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, making it a valuable tool in studying biological systems and developing new materials. The fluorine atom and methoxybenzylthio group contribute to the compound’s reactivity and specificity in various chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluoro-4-methoxybenzeneboronic acid: Similar structure but lacks the methoxybenzylthio group.

4-Methoxy-3-fluorophenylboronic acid: Similar structure but lacks the methoxybenzylthio group.

3-Fluoro-4-(methylthio)phenylboronic acid: Similar structure but has a methylthio group instead of a methoxybenzylthio group.

Uniqueness

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is unique due to the presence of both the fluorine atom and the methoxybenzylthio group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid (CAS No. 1072946-13-4) is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and metabolic regulation. This compound's unique structure, featuring a fluorine atom and a methoxybenzylthio group, may enhance its interactions with biological targets, making it a subject of interest in medicinal chemistry.

The compound's molecular formula is C13H14BFO2S, and it possesses distinct chemical characteristics that influence its biological activity. The presence of the boronic acid moiety is significant for its ability to interact with diols and other biomolecules, which can play a role in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. It is hypothesized that the compound can bind to specific proteins, altering their function and potentially leading to therapeutic effects against diseases such as cancer.

Anticancer Properties

Research has indicated that phenylboronic acids can exhibit anticancer properties through mechanisms such as:

- DNA Cross-linking : Similar compounds have shown the ability to cross-link DNA, leading to apoptosis in cancer cells. For instance, studies on related phenylboronic acid nitrogen mustard prodrugs demonstrated enhanced cytotoxicity against triple-negative breast cancer (TNBC) cell lines compared to traditional chemotherapeutics like chlorambucil .

- Gene Regulation : The modulation of tumor suppressor genes such as p53 and p21 has been observed, suggesting that these compounds may influence transcriptional mechanisms involved in tumor growth suppression .

Metabolic Regulation

Phenylboronic acids are also being explored for their role in metabolic regulation. Their ability to interact with glucose transporters and other metabolic enzymes may provide insights into potential applications for managing diabetes and metabolic syndromes.

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluated the efficacy of phenylboronic acid derivatives in inhibiting tumor growth in xenograft models. The compounds were administered intraperitoneally, leading to significant reductions in tumor size without affecting normal tissue .

- Mechanistic Insights : In vivo studies demonstrated that compounds similar to this compound exhibited lower toxicity compared to conventional chemotherapeutics while maintaining high efficacy against cancer cells .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

Propriétés

IUPAC Name |

[3-fluoro-4-[(4-methoxyphenyl)methylsulfanyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BFO3S/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYZRHIGCBXJIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)SCC2=CC=C(C=C2)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674437 | |

| Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-13-4 | |

| Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.